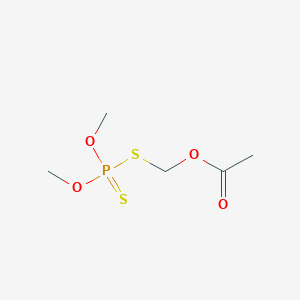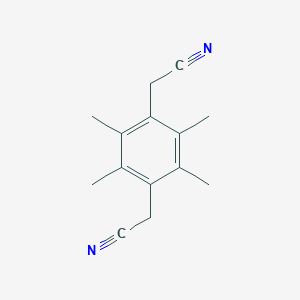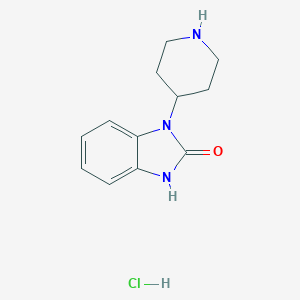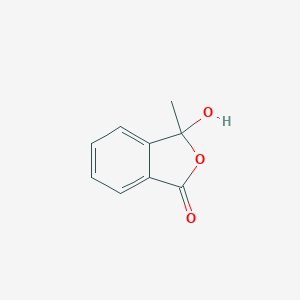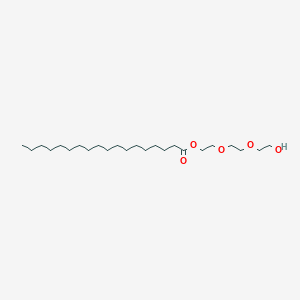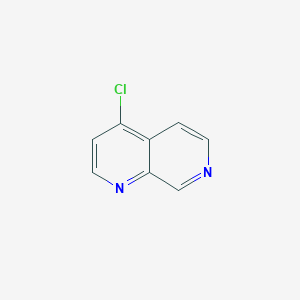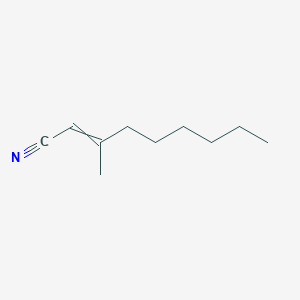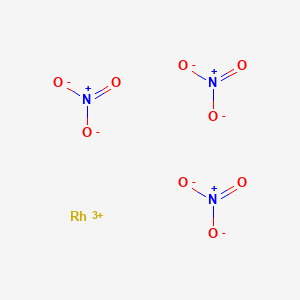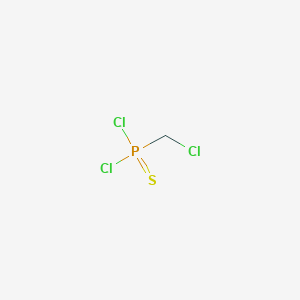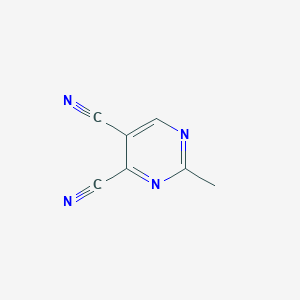
2-Methylpyrimidine-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrimidine-4,5-dicarbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It is a highly versatile molecule that can be synthesized through multiple methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-Methylpyrimidine-4,5-dicarbonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has potential therapeutic implications.
Biochemische Und Physiologische Effekte
2-Methylpyrimidine-4,5-dicarbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylpyrimidine-4,5-dicarbonitrile in lab experiments are its ease of synthesis, high yield, and diverse range of potential applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous potential future directions for research involving 2-Methylpyrimidine-4,5-dicarbonitrile. These include further exploration of its antitumor activity and potential applications in cancer treatment, as well as its potential use in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of inflammatory diseases and other medical conditions.
Synthesemethoden
2-Methylpyrimidine-4,5-dicarbonitrile can be synthesized through various methods such as the reaction of 2-aminopyrimidine with malononitrile in the presence of a base or through the reaction of 2-chloropyrimidine with sodium cyanide and copper(I) iodide. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrimidine-4,5-dicarbonitrile has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antitumor activity and is being explored as a potential drug candidate for the treatment of cancer. Additionally, it has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
1860-97-5 |
|---|---|
Produktname |
2-Methylpyrimidine-4,5-dicarbonitrile |
Molekularformel |
C7H4N4 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
2-methylpyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3 |
InChI-Schlüssel |
JOEBWQSLGRXPSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
Kanonische SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
Synonyme |
4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




